molecular formula C16H7Br2ClN2O4 B11097322 5,7-Dibromo-8-quinolyl 2-chloro-5-nitrobenzoate

5,7-Dibromo-8-quinolyl 2-chloro-5-nitrobenzoate

Cat. No.: B11097322
M. Wt: 486.5 g/mol
InChI Key: CPCDDQXXWRSMRR-UHFFFAOYSA-N
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Description

5,7-Dibromo-8-quinolyl 2-chloro-5-nitrobenzoate: is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dibromo-8-quinolyl 2-chloro-5-nitrobenzoate typically involves multi-step organic reactions. One common method includes the bromination of 8-quinolinol followed by esterification with 2-chloro-5-nitrobenzoic acid. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like sulfuric acid or phosphoric acid to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5,7-Dibromo-8-quinolyl 2-chloro-5-nitrobenzoate: undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form quinoline N-oxide derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include substituted quinoline derivatives, amine derivatives, and quinoline N-oxides .

Scientific Research Applications

5,7-Dibromo-8-quinolyl 2-chloro-5-nitrobenzoate: has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,7-Dibromo-8-quinolyl 2-chloro-5-nitrobenzoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

5,7-Dibromo-8-quinolyl 2-chloro-5-nitrobenzoate: can be compared with other quinoline derivatives such as:

Properties

Molecular Formula

C16H7Br2ClN2O4

Molecular Weight

486.5 g/mol

IUPAC Name

(5,7-dibromoquinolin-8-yl) 2-chloro-5-nitrobenzoate

InChI

InChI=1S/C16H7Br2ClN2O4/c17-11-7-12(18)15(14-9(11)2-1-5-20-14)25-16(22)10-6-8(21(23)24)3-4-13(10)19/h1-7H

InChI Key

CPCDDQXXWRSMRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(C=C2Br)Br)OC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)N=C1

Origin of Product

United States

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